1-Hexadecanol-d5

Stable Isotope Labeling Isotopologue Purity Internal Standard Design

Procure 1-Hexadecanol-d5 (1219799-18-4) as a high-purity (≥98%) stable isotope-labeled internal standard for LC-MS/MS and GC-MS assays. The specific d5 labeling at C2/C16 provides a +5 Da mass shift, ensuring co-elution with native 1-hexadecanol without reverse isotope effect chromatographic distortion. Essential for lipidomics, ferroptosis research, and ADME studies. Confirm isotopic enrichment (98 atom % D) and store at -20°C.

Molecular Formula C16H34O
Molecular Weight 247.47 g/mol
CAS No. 1219799-18-4
Cat. No. B1148599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexadecanol-d5
CAS1219799-18-4
Synonymsn-Hexadecyl--d5 Alcohol
Molecular FormulaC16H34O
Molecular Weight247.47 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCO
InChIInChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,15D2
InChIKeyBXWNKGSJHAJOGX-GJZIZAJSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexadecanol-d5 (CAS 1219799-18-4): Deuterated Internal Standard for Quantitative Fatty Alcohol Analysis


1-Hexadecanol-d5 (CAS 1219799-18-4), also referred to as n-Hexadecyl-2,2,16,16,16-d5 Alcohol or Cetyl Alcohol-d5, is a stable isotopically labeled analogue of the endogenous C16 long-chain fatty alcohol, 1-hexadecanol . With a molecular formula of C₁₆H₂₉D₅O and a molecular weight of 247.47 g/mol, this compound features five deuterium atoms selectively incorporated at the C2 and C16 positions . It is principally utilized as an internal standard (IS) in mass spectrometry-based assays (LC-MS, GC-MS) to enable precise and accurate quantification of 1-hexadecanol in complex biological matrices .

1-Hexadecanol-d5: Why Analogue-Based or Non-Deuterated Substitution Compromises Fatty Alcohol Quantification


The assumption that any deuterated hexadecanol variant or structural analogue can serve as an equivalent internal standard for 1-hexadecanol quantification is analytically invalid [1]. Isotope dilution mass spectrometry (IDMS) demands that the internal standard co-elutes precisely with the native analyte to normalize for matrix effects, ionization efficiency fluctuations, and sample preparation losses [2]. However, the degree and spatial arrangement of deuterium labeling directly influence chromatographic retention time [3]. Specifically, insufficient deuteration (e.g., d4) may lead to inadequate mass separation from the natural M+1 or M+2 isotopologues, while excessive deuteration (e.g., d31) induces a significant reverse isotope effect, causing the internal standard to elute earlier than the target analyte and thereby failing to correct for matrix suppression . The specific d5 labeling pattern of 1-Hexadecanol-d5 is engineered to balance these factors, offering distinct mass resolution without compromising chromatographic fidelity, a critical parameter that generic substitutions cannot guarantee.

Quantitative Differentiation of 1-Hexadecanol-d5 vs. Alternative Hexadecanol Isotopologues


Optimized Deuterium Labeling Pattern (C2,C16-d5) for Balanced Isotopic Purity

1-Hexadecanol-d5 (1219799-18-4) features a specific 5-deuterium substitution pattern on the C2 and C16 positions (CD₃(CH₂)₁₃CD₂CH₂OH), providing a nominal mass shift of +5 Da relative to the unlabeled analyte . In contrast, the 1-Hexadecanol-d4 variant (1398065-49-0) carries only a +4 Da shift, which increases the risk of spectral overlap with naturally occurring ¹³C isotopologues of the native C16:0 alcohol in complex samples . The d5 configuration offers a superior signal-to-noise ratio in selected reaction monitoring (SRM) by mitigating interference from the analyte's natural isotopic distribution .

Stable Isotope Labeling Isotopologue Purity Internal Standard Design

Reduced Chromatographic Shift vs. Fully Deuterated d31 Analog in Reversed-Phase LC

The chromatographic retention time of a deuterated internal standard can deviate from the unlabeled analyte due to the reverse isotope effect. While fully deuterated analogs like 1-Hexadecanol-d31 (203633-15-2) exhibit a measurable shift toward shorter retention times on reversed-phase columns, the targeted d5 labeling of 1-Hexadecanol-d5 minimizes this deviation . Although specific retention time differences (ΔRT) for 1-Hexadecanol-d5 vs. d31 under standardized RP-LC conditions are not published in direct comparative studies, the established principle is that the magnitude of the deuterium isotope effect is proportional to the number of deuterium atoms (31 for the d31 analog vs. 5 for the d5 compound) [1]. This smaller isotopic perturbation ensures that the internal standard remains within the same matrix suppression window as the analyte, a critical requirement for accurate quantitation [2].

Chromatographic Resolution Isotope Effect LC-MS Method Validation

High Chemical Purity (≥99.0%) as Verified by Vendor Specifications

Commercial specifications for 1-Hexadecanol-d5 indicate a high chemical purity of ≥99.0% . This purity level is comparable to, and in some vendor listings exceeds, the standard 98% purity often associated with bulk or generic isotope-labeled compounds . For quantitative workflows, high chemical purity of the internal standard is essential to prevent the introduction of unlabeled 1-hexadecanol impurities that would bias the analyte measurement, artificially inflating the calculated endogenous concentrations.

Chemical Purity Quantitative Accuracy Procurement Specification

Optimal Research and Industrial Applications for 1-Hexadecanol-d5


Quantitative Analysis of Fatty Alcohols in Lipidomics and Metabolomics

In targeted lipidomics workflows, 1-Hexadecanol-d5 is employed as a class-specific internal standard for the absolute quantification of endogenous C16:0 fatty alcohols via LC-MS/MS . The optimized +5 Da mass shift ensures clear differentiation from the native analyte's isotopic envelope, enabling precise integration in complex biological matrices such as plasma, serum, or tissue homogenates .

Method Validation for Pharmacokinetic and ADME Studies

In drug development, 1-Hexadecanol-d5 serves as a tracer for quantitation during pharmacokinetic (PK) and ADME studies . The high chemical purity (≥99.0%) and high isotopic enrichment (98 atom % D) of this compound are essential for validating bioanalytical methods in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) .

Investigation of Ferroptosis and Lipid Peroxidation Pathways

1-Hexadecanol is known to play a role in the study of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation . The deuterated analog, 1-Hexadecanol-d5, is applied as a stable isotope-labeled internal standard to accurately quantify changes in 1-hexadecanol levels within ferroptosis models using mass spectrometry, thereby avoiding the confounding effects of lipid peroxidation on the native analyte during sample preparation .

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